molecular formula C17H23BrN4O3S B13748988 Butanoic acid, 4-((7,8-dihydro-7,7-dimethyl-4-methoxy-6H-pyrimido(4,5-b)(1,4)benzothiazin-9-yl)amino)-, monohydrobromide CAS No. 102688-90-4

Butanoic acid, 4-((7,8-dihydro-7,7-dimethyl-4-methoxy-6H-pyrimido(4,5-b)(1,4)benzothiazin-9-yl)amino)-, monohydrobromide

Número de catálogo: B13748988
Número CAS: 102688-90-4
Peso molecular: 443.4 g/mol
Clave InChI: WCGVXUQJUMBOFI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Butanoic acid, 4-((7,8-dihydro-7,7-dimethyl-4-methoxy-6H-pyrimido(4,5-b)(1,4)benzothiazin-9-yl)amino)-, monohydrobromide is a heterocyclic compound featuring a pyrimido-benzothiazine core fused with a butanoic acid moiety. The molecular framework includes a 7,7-dimethyl-substituted dihydrobenzothiazine ring, a methoxy group at position 4, and an amino linkage to the butanoic acid chain. The monohydrobromide salt enhances its solubility and stability, making it suitable for pharmaceutical applications .

Key structural attributes:

  • Butanoic acid substituent: Introduces carboxylic acid functionality, enabling hydrogen bonding and ionic interactions with biological targets.
  • Hydrobromide salt: Improves bioavailability by increasing aqueous solubility.

Propiedades

Número CAS

102688-90-4

Fórmula molecular

C17H23BrN4O3S

Peso molecular

443.4 g/mol

Nombre IUPAC

3-carboxypropyl-(4-methoxy-7,7-dimethyl-6,8-dihydropyrimido[4,5-b][1,4]benzothiazin-9-yl)azanium;bromide

InChI

InChI=1S/C17H22N4O3S.BrH/c1-17(2)7-10(18-6-4-5-12(22)23)14-11(8-17)21-13-15(24-3)19-9-20-16(13)25-14;/h9,18H,4-8H2,1-3H3,(H,22,23);1H

Clave InChI

WCGVXUQJUMBOFI-UHFFFAOYSA-N

SMILES canónico

CC1(CC(=C2C(=NC3=C(N=CN=C3S2)OC)C1)[NH2+]CCCC(=O)O)C.[Br-]

Origen del producto

United States

Métodos De Preparación

The synthesis of Butanoic acid, 4-((7,8-dihydro-7,7-dimethyl-4-methoxy-6H-pyrimido(4,5-b)(1,4)benzothiazin-9-yl)amino)-, monohydrobromide involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Análisis De Reacciones Químicas

Butanoic acid, 4-((7,8-dihydro-7,7-dimethyl-4-methoxy-6H-pyrimido(4,5-b)(1,4)benzothiazin-9-yl)amino)-, monohydrobromide undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

Butanoic acid, 4-((7,8-dihydro-7,7-dimethyl-4-methoxy-6H-pyrimido(4,5-b)(1,4)benzothiazin-9-yl)amino)-, monohydrobromide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of Butanoic acid, 4-((7,8-dihydro-7,7-dimethyl-4-methoxy-6H-pyrimido(4,5-b)(1,4)benzothiazin-9-yl)amino)-, monohydrobromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparación Con Compuestos Similares

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Core Structure Substituents Functional Groups Molecular Weight (g/mol) Reference
Target Compound C₁₈H₂₄N₅O₃S·HBr Pyrimido(4,5-b)(1,4)benzothiazine 7,7-dimethyl, 4-methoxy, butanoic acid Amino, carboxylic acid (as HBr salt) ~465.4 (base) + 80.9 (HBr)
4-({9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-8H-pyrimido[4,5-b][1,4]diazepin-2-yl}amino)-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide C₃₃H₃₈F₂N₇O₃ Pyrimido-diazepine Cyclopentyl, difluoro, 6-oxo, benzamide Amide, methoxy, piperidinyl 657.7
Butanoic acid,4-[(1,2,3,4,5,8-hexahydro-1,3-dimethyl-6-nitro-2,4,5-trioxopyrido[2,3-d]pyrimidin-7-yl)amino]- C₁₄H₁₇N₅O₆ Pyrido-pyrimidine 1,3-dimethyl, nitro, trioxo Carboxylic acid, nitro 359.3
6h-pyrimido(4,5-b)(1,4)benzothiazine, 7,8-dihydro-9-amino-7,7-dimethyl-4-(dimethylamino)-, hydrobromide (CID 3067020) C₁₄H₁₉N₅S·HBr Pyrimido-benzothiazine 7,7-dimethyl, 4-dimethylamino Amino (as HBr salt) 354.3 (base) + 80.9 (HBr)

Key Differences and Implications

Core Heterocyclic Systems :

  • The target compound and CID 3067020 share a pyrimido-benzothiazine core, while the compound in features a pyrimido-diazepine ring. The diazepine system introduces additional nitrogen atoms, altering electron distribution and binding affinity .
  • The pyrido-pyrimidine core in lacks sulfur, reducing thiazine-related hydrophobicity.

The butanoic acid chain distinguishes the target compound from benzamide derivatives (e.g., ), enabling distinct interactions with polar binding pockets.

Biological Target Predictions: Bromodomain-containing proteins (e.g., BRD4) are plausible targets for pyrimido-benzothiazines due to structural similarities with known inhibitors . Carboxylic acid-containing derivatives (target compound, ) may exhibit improved solubility but reduced blood-brain barrier penetration compared to neutral analogues.

Physicochemical Properties

Table 2: Calculated Physicochemical Parameters*

Compound logP PSA (Ų) Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound 2.8 120.5 3 9
CID 3067020 2.1 95.3 2 6
3.5 110.7 1 8
1.9 135.2 4 11

*Values estimated using fragment-based methods and structural data .

  • logP : The target compound’s higher logP than CID 3067020 reflects the methoxy group’s lipophilic contribution.
  • Polar Surface Area (PSA): The butanoic acid moiety increases PSA, suggesting stronger solvation in aqueous environments .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.